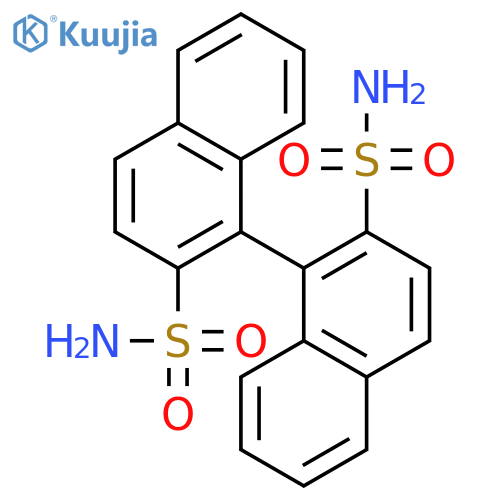

Cas no 1187629-41-9 ((R)-1,1′-Binaphthyl-2,2′-disulfonimide)

(R)-1,1′-Binaphthyl-2,2′-disulfonimide 化学的及び物理的性質

名前と識別子

-

- (R)-1,1’-binaphthyl-2,2’-disulfonimide

- 1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide

- (11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dithiazepine 3,3,5,5-tetraoxide

- 1187629-41-9

- 1245748-66-6

- (S)-1,1/'-binaphthyl-2,3/'-disulfoniMide

- (R)-1,1'-binaphthyl-2,2'-disulfonamide

- (R)-1,1'-binaphthyl-2,2'-disulfoniMide

- (R)-1,1′-Binaphthyl-2,2′-disulfonimide

-

- MDL: MFCD28016337

- インチ: InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26)

- InChIKey: JSCWJDJFPUMYSV-UHFFFAOYSA-N

- SMILES: C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N

計算された属性

- 精确分子量: 412.05514934g/mol

- 同位素质量: 412.05514934g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 28

- 回転可能化学結合数: 3

- 複雑さ: 705

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 137Ų

- XLogP3: 3.2

じっけんとくせい

- ゆうかいてん: 255-260 °C

(R)-1,1′-Binaphthyl-2,2′-disulfonimide Security Information

-

Symbol:

- Signal Word:Warning

- 危害声明: H319

- Warning Statement: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

(R)-1,1′-Binaphthyl-2,2′-disulfonimide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | R288115-10mg |

(R)-1,1′-Binaphthyl-2,2′-disulfonimide |

1187629-41-9 | 10mg |

$718.00 | 2023-05-17 | ||

| TRC | R288115-2.5mg |

(R)-1,1′-Binaphthyl-2,2′-disulfonimide |

1187629-41-9 | 2.5mg |

$190.00 | 2023-05-17 | ||

| Ambeed | A501016-250mg |

(R)-1,1'-Binaphthyl-2,2'-disulfonamide |

1187629-41-9 | 95% | 250mg |

$211.0 | 2025-02-20 | |

| TRC | R288115-100mg |

(R)-1,1′-Binaphthyl-2,2′-disulfonimide |

1187629-41-9 | 100mg |

$ 4500.00 | 2023-09-06 | ||

| Ambeed | A501016-5g |

(R)-1,1'-Binaphthyl-2,2'-disulfonamide |

1187629-41-9 | 95% | 5g |

$2482.0 | 2025-02-20 | |

| Ambeed | A501016-100mg |

(R)-1,1'-Binaphthyl-2,2'-disulfonamide |

1187629-41-9 | 95% | 100mg |

$106.0 | 2025-02-20 | |

| Chemenu | CM139760-1g |

(R)-[1,1'-binaphthalene]-2,2'-disulfonamide |

1187629-41-9 | 95% | 1g |

$830 | 2021-08-05 | |

| TRC | R288115-25mg |

(R)-1,1′-Binaphthyl-2,2′-disulfonimide |

1187629-41-9 | 25mg |

$1499.00 | 2023-05-17 | ||

| Ambeed | A501016-1g |

(R)-1,1'-Binaphthyl-2,2'-disulfonamide |

1187629-41-9 | 95% | 1g |

$703.0 | 2025-02-20 | |

| Crysdot LLC | CD12175064-1g |

(R)-1,1'-binaphthyl-2,2'-disulfonamide |

1187629-41-9 | 95+% | 1g |

$880 | 2024-07-23 |

(R)-1,1′-Binaphthyl-2,2′-disulfonimide 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

5. Back matter

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

(R)-1,1′-Binaphthyl-2,2′-disulfonimideに関する追加情報

Comprehensive Overview of (R)-1,1′-Binaphthyl-2,2′-disulfonimide (CAS No. 1187629-41-9)

(R)-1,1′-Binaphthyl-2,2′-disulfonimide (CAS No. 1187629-41-9) is a chiral sulfonimide derivative that has garnered significant attention in the fields of asymmetric synthesis and catalysis. This compound, characterized by its binaphthyl backbone and sulfonimide functional groups, is widely utilized as a ligand or catalyst in enantioselective reactions. Its unique structural features enable it to facilitate high stereocontrol, making it invaluable for pharmaceutical and fine chemical industries.

The growing demand for chiral auxiliaries and asymmetric catalysts has positioned (R)-1,1′-Binaphthyl-2,2′-disulfonimide as a key player in modern organic chemistry. Researchers frequently search for "efficient chiral catalysts" or "binaphthyl-based ligands," reflecting the compound's relevance in cutting-edge applications. Its compatibility with various reaction conditions, including hydrogenation and C-C bond formation, further enhances its utility.

In recent years, the compound has been explored for its potential in green chemistry initiatives. With increasing emphasis on sustainable practices, scientists are investigating how (R)-1,1′-Binaphthyl-2,2′-disulfonimide can reduce waste and improve atom economy in synthetic pathways. Searches like "eco-friendly chiral catalysts" highlight this trend, aligning with global efforts to minimize environmental impact.

Another hotspot revolves around the compound's role in pharmaceutical intermediates. Its ability to induce enantioselectivity is critical for producing active pharmaceutical ingredients (APIs) with high purity. Queries such as "chiral sulfonimides in drug synthesis" or "CAS 1187629-41-9 applications" underscore its importance in drug development. The compound's stability under diverse conditions also makes it a preferred choice for industrial-scale processes.

From a technical perspective, (R)-1,1′-Binaphthyl-2,2′-disulfonimide exhibits remarkable thermal stability and solubility in common organic solvents, facilitating its integration into complex reaction systems. These properties are frequently discussed in forums and research papers, addressing common questions like "how to handle chiral sulfonimides" or "optimizing binaphthyl catalyst performance." Such discussions reflect the compound's versatility and the need for practical guidelines.

Looking ahead, the compound's potential in material science is also being explored. Its rigid structure and functional groups make it a candidate for designing chiral polymers or advanced coatings. Searches related to "binaphthyl derivatives in materials" indicate a broadening scope of applications beyond traditional chemistry.

In summary, (R)-1,1′-Binaphthyl-2,2′-disulfonimide (CAS No. 1187629-41-9) is a multifaceted compound with applications spanning asymmetric catalysis, pharmaceuticals, and material science. Its alignment with contemporary trends like sustainability and high-efficiency synthesis ensures its continued relevance in scientific and industrial communities.

1187629-41-9 ((R)-1,1′-Binaphthyl-2,2′-disulfonimide) Related Products

- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)

- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)

- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)

- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)

- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)